molecular formula C16H12N4O3 B4330209 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No. B4330209
M. Wt: 308.29 g/mol
InChI Key: PCDUYXLGIPIJQH-UHFFFAOYSA-N
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Description

3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile, also known as TMT-TCNQ, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of tetracyanoquinodimethane (TCNQ) derivatives and has been extensively studied for its potential use in various fields such as electronics, optoelectronics, and energy storage.

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is not fully understood. However, it is believed that the compound acts as an electron acceptor and can form charge transfer complexes with electron donors. This property makes it a promising candidate for use in electronic and optoelectronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile. However, it has been shown to exhibit low toxicity and is not expected to have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has excellent charge transport properties, making it a promising candidate for use in electronic and optoelectronic devices. However, its limited solubility in common solvents and high cost may limit its use in some experiments.

Future Directions

There are several future directions for research on 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the compound's properties in more detail, including its charge transport properties and its potential use in energy storage devices. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile and its potential applications in various fields.

Scientific Research Applications

3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has been extensively studied for its potential applications in various fields such as electronics, optoelectronics, and energy storage. In the field of electronics, 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has been studied for its potential use as a high-performance organic semiconductor material. It has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
In the field of optoelectronics, 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has been studied for its potential use in organic light-emitting diodes (OLEDs) and solar cells. It has been shown to exhibit good light-emitting properties and high power conversion efficiencies, making it a promising candidate for use in these devices.

properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c1-21-11-4-10(5-12(22-2)13(11)23-3)14-15(6-17,7-18)16(14,8-19)9-20/h4-5,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDUYXLGIPIJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C2(C#N)C#N)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4,5-Trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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